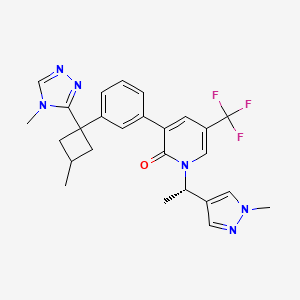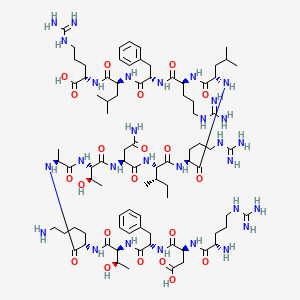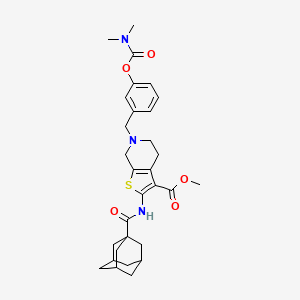
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” is a complex organometallic compound that features a combination of organic and inorganic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” typically involves the coordination of iron(2+) with the organic ligands. The process may include:
Ligand Preparation: Synthesis of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one through organic reactions such as cyclization and condensation.
Coordination Reaction: Mixing the prepared ligands with an iron(2+) salt (e.g., iron(II) chloride) under inert atmosphere conditions to form the desired complex.
Industrial Production Methods
Industrial production may scale up the laboratory methods with optimizations for yield and purity. This could involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron(2+) salts.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state complexes.
Reduction: Reaction with reducing agents to form lower oxidation state complexes.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Ligand Exchange: Using different ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products depend on the specific reactions and conditions but may include:
Oxidized Complexes: Higher oxidation state iron complexes.
Reduced Complexes: Lower oxidation state iron complexes.
Substituted Complexes: New complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in organic reactions such as hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Incorporated into materials for electronic, magnetic, or optical applications.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Probes: Used in studies to understand biological processes and pathways.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in processes for pollution control and waste treatment.
Mécanisme D'action
The mechanism of action involves the interaction of the iron(2+) center with various molecular targets. This can include:
Catalytic Sites: The iron center acts as a catalytic site for facilitating chemical reactions.
Molecular Pathways: Interaction with biological molecules such as proteins, DNA, or enzymes, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands.
Organometallic Compounds: Complexes with similar organic ligands but different metal centers.
Uniqueness
Ligand Structure: The unique combination of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one ligands.
Reactivity: Specific reactivity patterns due to the unique ligand environment around the iron(2+) center.
Propriétés
Formule moléculaire |
C21H27FeNO |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+) |
InChI |
InChI=1S/C14H13NO.C5H8.2CH3.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;;;/h1,3-5,7-10H,2,6H2,(H,15,16);1-2H,3-5H2;2*1H3;/q;;2*-1;+2/b12-9+;;;; |
Clé InChI |
ZITYKOHNPMYFLG-CAKSNXNRSA-N |
SMILES isomérique |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |
SMILES canonique |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



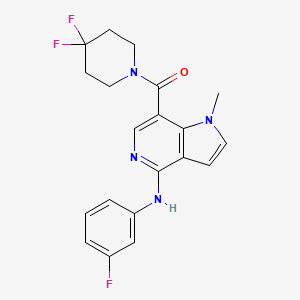

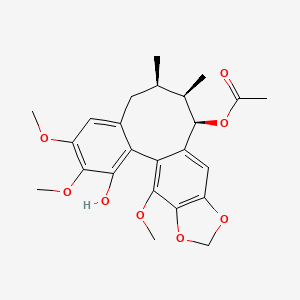
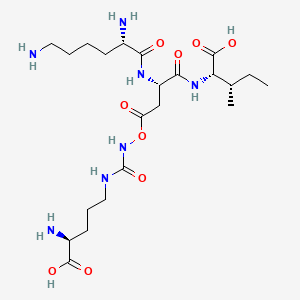
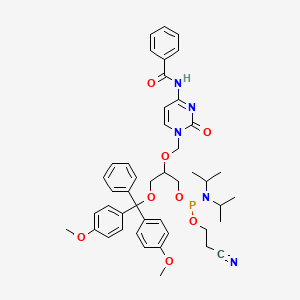
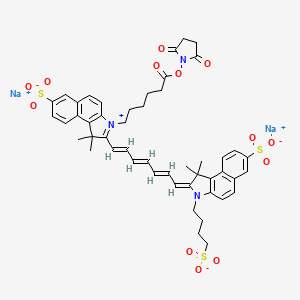
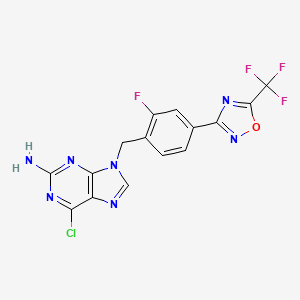
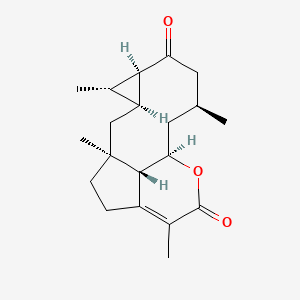
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
